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Compound of Interest

Compound Name: Isoquinolin-7-amine

Cat. No.: B1315814

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of
Isoquinolin-7-amine. Due to the limited availability of experimentally-derived public data, this
report leverages predictive methodologies based on established spectroscopic principles and
data from analogous compounds to present an anticipated spectral profile. This includes
predicted data for *H Nuclear Magnetic Resonance (NMR), 13C NMR, Infrared (IR)
Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Detailed, generalized experimental protocols for obtaining such spectra are also provided. This
document aims to serve as a valuable resource for researchers utilizing Isoquinolin-7-amine
in drug discovery and other scientific endeavors.

Chemical Structure and Properties

e IUPAC Name: Isoquinolin-7-amine

Synonyms: 7-Aminoisoquinoline

CAS Number: 23707-37-1[1][2][3]

Molecular Formula: CoHsN2[1][3]

Molecular Weight: 144.17 g/mol [1][3]
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e Appearance: Expected to be a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Isoquinolin-7-amine. These
predictions are based on established principles of spectroscopy and analysis of structurally
similar compounds.

Chemical Shift ()

Multiplicity Integration Assignment

ppm

~9.1 S 1H H-1

~8.4 d 1H H-3

~7.8 d 1H H-4

~7.7 d 1H H-5

~7.5 S 1H H-8

~7.2 dd 1H H-6

~4.0-5.0 brs 2H -NH:z

Solvent: CDCIs Disclaimer: This is a predicted spectrum. Actual chemical shifts and coupling
constants may vary.

Table 2: Predicted **C NMR Spectral Data
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Chemical Shift (8) ppm Assighment
~152.0 C-1

~148.0 C-7

~143.0 C-3

~135.0 C-4a

~129.0 C-5

~125.0 C-8a

~122.0 C-4

~118.0 C-6

~110.0 C-8

Solvent: CDCIs Disclaimer: This is a predicted spectrum. Actual chemical shifts may vary.

Table 3: Predicted IR Spectral Data

Wavenumber (cm~—2) Intensity Assignment

N-H stretch (asymmetric &

3450 - 3300 Medium, Sharp (doublet) ]

symmetric)
3100 - 3000 Medium Aromatic C-H stretch
1620 - 1580 Strong N-H bend (scissoring)
1590 - 1450 Medium to Strong C=C aromatic ring stretch
1350 - 1250 Strong Aromatic C-N stretch
900 - 650 Strong, Broad N-H wag
850 - 750 Strong C-H out-of-plane bend

Sample Preparation: KBr pellet or thin film Disclaimer: This is a predicted spectrum. Actual
peak positions and intensities may vary.
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Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Relative Intensity (%) Assignment
144 High [M]* (Molecular lon)
117 Moderate [M - HCN]*
116 Moderate [M-HCN - H]*
89 Low [C7Hs]+

Disclaimer: This is a predicted fragmentation pattern. Actual fragments and their relative
intensities may vary based on the ionization method and instrument conditions.

ble 5: Predicted UV-Vi |

Molar Absorptivity

Amax (nm) (©) Solvent Assignment

€
~230 High Ethanol U - TU* transition
~280 Medium Ethanol U — TU* transition
~330 Low Ethanol n — Tt* transition

Disclaimer: This is a predicted spectrum. Actual absorption maxima and molar absorptivities
may vary.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data presented
above. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of Isoquinolin-7-amine.

Materials:
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Isoquinolin-7-amine

Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of Isoquinolin-7-amine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls or DMSO-de) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Tune the probe for both *H and 3C frequencies.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16
ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise
ratio.
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e 13C NMR Acquisition:

o Acquire a standard one-dimensional proton-decoupled 3C NMR spectrum.

o Typical parameters include a spectral width of approximately 220-250 ppm, an acquisition
time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

o Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-
noise ratio due to the low natural abundance of 13C.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decays (FIDs).

[e]

Phase the resulting spectra.

o

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

(¢]

Integrate the peaks in the *H NMR spectrum.

[¢]

Identify peak multiplicities (singlet, doublet, triplet, etc.) and determine coupling constants
(J) in Hz.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid Isoquinolin-7-amine.
Materials:

e Isoquinolin-7-amine

e Potassium bromide (KBr), IR grade

e Mortar and pestle (agate)

o Pellet press

e FT-IR spectrometer
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Procedure (KBr Pellet Method):
e Sample Preparation:
o Thoroughly dry the KBr powder in an oven to remove any moisture.

o Place approximately 1-2 mg of Isoquinolin-7-amine and 100-200 mg of dry KBr in an
agate mortar.

o Grind the mixture with the pestle until a fine, homogeneous powder is obtained.
o Transfer a portion of the powder into the collar of a pellet press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

e Spectrum Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

[e]

Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o

Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-
to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of Isoquinolin-7-amine.

Materials:
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» Isoquinolin-7-amine
e A suitable volatile solvent (e.g., methanol or dichloromethane)
o Mass spectrometer with an appropriate ionization source (e.g., Electron lonization - EIl)
Procedure (Electron lonization - EI):
e Sample Introduction:
o Prepare a dilute solution of Isoquinolin-7-amine in a volatile solvent.

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

e |onization:

o The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)
in the ion source.

o This causes the molecules to ionize and fragment.
e Mass Analysis:

o The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-
of-flight).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:

o The separated ions are detected, and their abundance is recorded.
» Data Processing:

o A mass spectrum is generated, plotting the relative abundance of ions as a function of
their m/z ratio.

o lIdentify the molecular ion peak ([M]*) and major fragment ions.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of Isoquinolin-7-amine.

Materials:

Isoquinolin-7-amine

Spectroscopic grade solvent (e.g., ethanol or methanol)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer
Procedure:
e Sample Preparation:

o Prepare a stock solution of Isoquinolin-7-amine of a known concentration in the chosen
solvent.

o Perform serial dilutions to obtain a sample with an absorbance in the optimal range
(typically 0.2-0.8 a.u.).

e Spectrum Acquisition:

[e]

Fill a quartz cuvette with the pure solvent to be used as a blank.

o

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

[¢]

Replace the blank cuvette with a cuvette containing the sample solution.

o

Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance.
o Data Analysis:
o The resulting spectrum will show absorbance as a function of wavelength.

o Identify the wavelength(s) of maximum absorbance (Amax).
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o If the concentration and path length are known, the molar absorptivity (€) can be
calculated using the Beer-Lambert law (A = ecl).

Visualization of Spectroscopic Workflow

Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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